N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine
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Overview
Description
The compound “N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a benzyloxy group, and an ethylamine group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzyloxy group could potentially be cleaved under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and ethylamine group could enhance its solubility in polar solvents .
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the compound can serve as an organoboron reagent in SM coupling reactions . This application has found use in the synthesis of complex organic molecules.
EGFR Kinase Inhibition
A series of derivatives containing the compound’s core structure were designed, synthesized, and evaluated for their EGFR kinase inhibitory activity. EGFR (epidermal growth factor receptor) is a promising target for anticancer drugs. These derivatives showed potential as EGFR inhibitors, which could be relevant in cancer therapy .
Antiproliferative Activity
The same derivatives were also tested for their antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). This highlights the compound’s potential as an antiproliferative agent .
Antifungal Properties
Newly synthesized compounds derived from the compound were screened for in vitro antifungal activity against yeast and filamentous fungal pathogens. These compounds exhibited fungistatic effects, suggesting their potential as antifungal agents .
Anticancer Activity
The compound’s analogs, specifically 2-phenylbenzimidazoles, were synthesized and evaluated for their bioactivity against three cancer cell lines: A549, MDA-MB-231, and PC3. These studies explored the effect of substituent groups on the compound’s structure and their impact on cancer cell growth inhibition .
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
properties
IUPAC Name |
N-ethyl-N-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23(4-2)14-19-21-20(22-25-19)17-10-12-18(13-11-17)24-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZXUZVOYBHVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine |
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